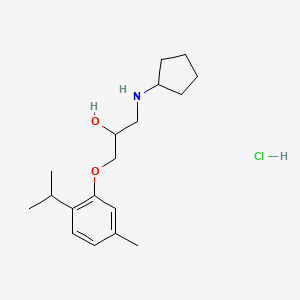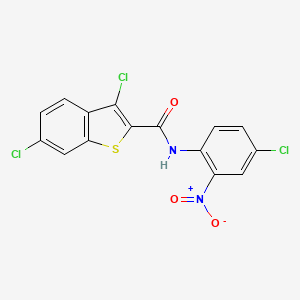
1-(cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride
描述
1-(cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist that is commonly used in scientific research. This compound is widely recognized for its ability to block the binding of epinephrine and norepinephrine to β2-adrenergic receptors, which are found in the lungs, heart, and skeletal muscle.
作用机制
1-(cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride 118,551 acts as a competitive antagonist of β2-adrenergic receptors, which are G protein-coupled receptors that are activated by epinephrine and norepinephrine. When these catecholamines bind to β2-adrenergic receptors, they stimulate the production of cyclic adenosine monophosphate (cAMP), which activates protein kinase A (PKA) and leads to various physiological effects. By blocking the binding of epinephrine and norepinephrine to β2-adrenergic receptors, this compound 118,551 inhibits the production of cAMP and downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 118,551 depend on the tissue and cell type being studied. In general, this compound reduces the effects of β2-adrenergic receptor activation, such as bronchodilation, vasodilation, and increased heart rate. Additionally, this compound 118,551 has been shown to inhibit lipolysis and increase insulin secretion in pancreatic β-cells.
实验室实验的优点和局限性
One advantage of using 1-(cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride 118,551 in lab experiments is its high selectivity for β2-adrenergic receptors, which allows researchers to study the specific effects of β2-adrenergic receptor activation. Additionally, this compound has a long half-life and can be administered orally or intravenously. However, one limitation of using this compound 118,551 is that it may have off-target effects on other adrenergic receptors or ion channels, which can complicate data interpretation.
未来方向
There are several future directions for research on 1-(cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride 118,551. One potential area of study is the role of β2-adrenergic receptors in metabolic diseases, such as obesity and type 2 diabetes. Additionally, researchers could investigate the effects of this compound 118,551 on other physiological systems, such as the immune system and the central nervous system. Finally, the development of more selective and potent β2-adrenergic receptor antagonists could lead to new insights into the function of these receptors and their potential as therapeutic targets.
科学研究应用
1-(cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride 118,551 is commonly used in scientific research to study the function of β2-adrenergic receptors in various physiological and pathological conditions. For example, this compound has been used to investigate the role of β2-adrenergic receptors in asthma, chronic obstructive pulmonary disease (COPD), and heart failure. Additionally, this compound 118,551 has been used to study the effects of β2-adrenergic receptor activation on skeletal muscle metabolism and glucose uptake.
属性
IUPAC Name |
1-(cyclopentylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13(2)17-9-8-14(3)10-18(17)21-12-16(20)11-19-15-6-4-5-7-15;/h8-10,13,15-16,19-20H,4-7,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGNZTQRNUNRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CNC2CCCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{5-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4174962.png)
![1-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(diphenylmethyl)piperazine](/img/structure/B4174965.png)
![5'-methyl-2'-phenyl-3,3-bis(trifluoromethyl)spiro[bicyclo[2.2.1]hept-5-ene-2,4'-pyrazol]-3'(2'H)-one](/img/structure/B4174977.png)
![N-(3-cyano-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]non-4-yl)-2-phenylacetamide](/img/structure/B4174982.png)
![2-{5-[2-(2-fluorophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B4174985.png)
![5,8-dimethyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4174999.png)
![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,4-dichlorobenzamide](/img/structure/B4175007.png)

![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4175009.png)
![2-[2-({4-[(cyclohexylamino)carbonyl]-2-nitrophenyl}amino)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4175015.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4175020.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4175030.png)
![methyl 7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4175035.png)
![N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]cyclohexanecarboxamide](/img/structure/B4175056.png)